Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound 2,4-Dichloro-6-methoxyquinazoline, although not explicitly mentioned in the provided papers, is structurally related to various quinazoline derivatives that have been synthesized and evaluated for their biological activities. These activities range from antiplasmodial to anticancer properties, with some compounds also showing potential as chemosensors for metal ions1235.
The study of 4-anilino-2-trichloromethylquinazolines has revealed a series of molecules with promising antiplasmodial properties. These compounds have been compared favorably to established antimalarial drugs such as chloroquine and doxycycline, with some derivatives showing significant activity and selectivity for the malaria parasite over human cells1.
Quinazoline derivatives have also been explored for their anticancer potential. For example, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline has been shown to inhibit the proliferation of lung cancer cell lines effectively. This suggests that certain quinazoline derivatives could serve as lead compounds for the development of new anticancer drugs2. Additionally, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has demonstrated high efficacy in breast cancer and other mouse xenograft cancer models, with the added advantage of high blood-brain barrier penetration5.
Quinazoline derivatives have also been identified as potential chemosensors. A study on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 has shown selective binding and fluorescence response to Cd2+ ions, indicating its use in detecting cadmium in waste effluent streams and food products3.
This compound falls under the broader category of halogenated quinazolines, which are synthesized for various industrial and medicinal purposes. The classification of 2,4-dichloro-6-methoxyquinazoline as a halogenated heterocyclic compound makes it relevant in the development of drugs targeting specific diseases, particularly cancers involving mutations like BRAFV600E .
The synthesis of 2,4-dichloro-6-methoxyquinazoline can be achieved through several methods, with a notable one-step process involving the cyclization and halogenation of specific urea derivatives.
The molecular structure of 2,4-dichloro-6-methoxyquinazoline includes:
2,4-Dichloro-6-methoxyquinazoline is versatile in chemical reactions:
The mechanism of action for 2,4-dichloro-6-methoxyquinazoline primarily involves its interaction with specific protein kinases. Quinazoline derivatives have been shown to inhibit various kinases involved in cancer pathways:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .
2,4-Dichloro-6-methoxyquinazoline has several scientific applications:
2,4-Dichloro-6-methoxyquinazoline (CAS#: 55496-51-0) is a halogenated heterocyclic compound with the molecular formula C₉H₆Cl₂N₂O and a molecular weight of 229.0627 g/mol [6]. It features a bicyclic scaffold comprising a benzene ring fused to a pyrimidine ring, with chlorine atoms at positions 2 and 4 and a methoxy group (-OCH₃) at position 6 [1] [6]. This substitution pattern confers distinctive electronic properties:
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₆Cl₂N₂O |
Molecular Weight | 229.0627 g/mol |
CAS Registry Number | 55496-51-0 |
Boiling Point* | Not reported |
Melting Point* | Not reported |
Density* | ~1.4 g/cm³ (estimated) |
SMILES Notation | COc1cc2c(Cl)ncnc2cc1Cl |
*Based on analog data from [1] [6].
Quinazoline chemistry emerged in the late 19th century, with the first synthesis reported by Griess in 1869 [5]. The development of halogenated derivatives accelerated in the mid-20th century due to their utility in pharmaceuticals and agrochemicals. 2,4-Dichloro-6-methoxyquinazoline represents an evolution in this field, specifically designed to balance reactivity and selectivity:
Table 2: Historical Evolution of Key Quinazoline Intermediates
Time Period | Key Compounds | Synthetic Advances |
---|---|---|
1869–1950 | Unsubstituted quinazoline | Gabriel-Colman synthesis |
1950–1980 | 2,4-Dichloroquinazoline | POCl₃-mediated chlorination |
1980–Present | 2,4-Dichloro-6-alkoxyquinazolines | Regioselective alkoxylation |
2,4-Dichloro-6-methoxyquinazoline serves as a pivotal building block in medicinal and agrochemical synthesis due to its differential reactivity:
Table 3: Representative Nucleophilic Displacements
Position | Nucleophile | Conditions | Product Application |
---|---|---|---|
C4 | Primary amine | 0–25°C, base | Anilinoquinazoline antibiotics |
C2 | Secondary amine | 80–120°C, polar aprotic solvent | Kinase inhibitors |
C4/C2 | Bifunctional nucleophiles | Sequential addition | Fused heterocycles |
The compound’s commercial availability (e.g., Aaron Chemicals) underscores its industrial relevance, with pricing scaling from $61/100mg to $1,414/10g [6]. Its role exemplifies the strategic design of heterocyclic intermediates that merge tunable reactivity with functional diversity, accelerating the synthesis of complex bioactive molecules [4] [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1